molecular formula C17H18BrNO B1237804 11-Hydroxyaporphine hydrobromide CAS No. 53055-01-9

11-Hydroxyaporphine hydrobromide

Cat. No.: B1237804
CAS No.: 53055-01-9
M. Wt: 332.2 g/mol
InChI Key: NNCFJPQVFXUPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyaporphine hydrobromide is an aporphine alkaloid derivative modified with a hydroxyl group at the 11th position and formulated as a hydrobromide salt. Aporphine alkaloids are structurally characterized by a tetracyclic benzylisoquinoline backbone and are known for diverse biological activities, including dopaminergic and acetylcholinesterase (AChE) modulation . Hydrobromide salts are commonly used to enhance solubility and stability in pharmaceutical formulations, as seen in compounds like galanthamine hydrobromide and dextromethorphan hydrobromide .

Properties

CAS No.

53055-01-9

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide

InChI

InChI=1S/C17H17NO.BrH/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13;/h2-7,14,19H,8-10H2,1H3;1H

InChI Key

NNCFJPQVFXUPEM-UHFFFAOYSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br

Synonyms

11-hydroxyaporphine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 11-hydroxyaporphine hydrobromide with structurally or functionally related hydrobromide salts, based on available evidence:

Compound Molecular Formula Molecular Weight Primary Therapeutic Use Key Pharmacological Mechanism Stability/Solubility
11-Hydroxyaporphine HBr Not explicitly provided* Not provided Inferred: Neurological disorders (e.g., Parkinson’s, schizophrenia) Likely dopaminergic or AChE modulation (aporphine class) Assumed stable in aqueous solutions (similar to other HBr salts)
Galanthamine HBr C₁₇H₂₁NO₃·HBr 368.27 g/mol Alzheimer’s disease Reversible AChE inhibitor, increases acetylcholine Stable in pH 4–5; soluble in water
Dextromethorphan HBr C₁₈H₂₅NO·HBr·H₂O 370.33 g/mol Cough suppression (NMDA antagonist) Sigma-1 receptor agonist, NMDA antagonist Soluble in water; stable at room temperature
Hydroxyamphetamine HBr C₉H₁₃NO·HBr 232.15 g/mol Diagnostic testing (pupil dilation) Indirect adrenergic agonist (releases norepinephrine) Stable under normal conditions; pH ~10 in solution
Citalopram HBr C₂₀H₂₁FN₂O·HBr 391.28 g/mol Depression (SSRI) Selective serotonin reuptake inhibitor Hygroscopic; stored in airtight containers

* Structural inference: Aporphine derivatives typically follow the formula C₁₇H₁₇NO₂·HBr, with variations depending on substituents.

Key Structural and Functional Differences:

Backbone Diversity: 11-Hydroxyaporphine belongs to the aporphine class (tetracyclic benzylisoquinoline), whereas galanthamine is a benzazepine alkaloid, and dextromethorphan is a morphinan . Hydroxyamphetamine and citalopram are phenethylamine and phthalane derivatives, respectively, with distinct mechanisms .

Therapeutic Targets: Galanthamine and related aporphines (e.g., lycorine) primarily inhibit AChE, while dextromethorphan targets NMDA and sigma-1 receptors .

Salt Stability :

  • Hydrobromide salts generally improve aqueous solubility. For example, galanthamine HBr is stable at acidic pH, while hydroxyamphetamine HBr maintains stability at pH 10 .

Research Findings and Limitations

  • Galanthamine HBr : Clinical trials confirm efficacy in mild-to-moderate Alzheimer’s (IC₅₀ for AChE inhibition: ~0.5 µM) .
  • Dextromethorphan HBr : Approved for cough suppression, with recent use in depression (Auvelity®) due to NMDA antagonism .

Gaps in Evidence:

  • Specific pharmacokinetic or toxicity data for this compound are absent in the provided materials.
  • Comparative AChE inhibition or receptor-binding assays between 11-hydroxyaporphine and galanthamine/dextromethorphan are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.